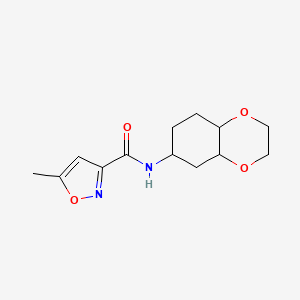

5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-8-6-10(15-19-8)13(16)14-9-2-3-11-12(7-9)18-5-4-17-11/h6,9,11-12H,2-5,7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIJRLADTKJMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCC3C(C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzodioxin moiety: This step may involve the use of protecting groups and subsequent deprotection.

Amidation reaction: The final step often involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

“5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Neurodegenerative Disorders

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and other tauopathies. Research has indicated that compounds similar to 5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide may inhibit the aggregation of tau proteins, which are implicated in these diseases.

Case Study: Tau-Mediated Neurodegeneration

A study highlighted the effectiveness of oxadiazole derivatives in inhibiting tau aggregation. The derivatives were shown to enhance neuronal survival and reduce neurotoxicity in cellular models, suggesting that this compound could exhibit similar protective effects against tau-related pathology .

Monoamine Oxidase Inhibition

Another significant application is as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in managing depression and Parkinson's disease by increasing levels of neurotransmitters such as dopamine and serotonin.

Research Findings:

A study investigating various oxadiazole derivatives found that certain compounds exhibited strong MAO-B inhibitory activity with IC50 values in the low micromolar range. This suggests that this compound could be explored further for its potential as a therapeutic agent in mood disorders and Parkinson's disease .

Anticancer Activity

Emerging research has also suggested that compounds with similar structural features may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation and survival pathways makes these compounds valuable candidates for further investigation.

Case Study: Anticancer Activity Assessment

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating intrinsic pathways. This aligns with the potential application of this compound in oncology .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of “5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological or chemical activity. This may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations:

In contrast, 4g () features a 2,3-dihydro-1,4-benzodioxin-6-yl group at position 5, introducing aromaticity and bulkiness, which may enhance π-π stacking interactions in enzyme binding . The spiro compounds in (e.g., 14a–d) lack an oxazole core but share heterocyclic diversity (pyrazole, pyrimidine), emphasizing the role of ring systems in modulating bioactivity .

Amide Substituent Variations :

- The target compound’s octahydro-1,4-benzodioxin group is fully saturated, likely enhancing solubility via ether oxygen lone pairs while conferring conformational flexibility. Conversely, 4g’s purine substituent is planar and aromatic, facilitating hydrogen bonding and stacking interactions critical for xanthine oxidase inhibition .

Molecular Weight and Bioavailability :

- The target compound’s lower molecular weight (256.26 g/mol vs. 364.31 g/mol for 4g) suggests improved membrane permeability and oral bioavailability. However, the purine moiety in 4g may compensate for size limitations by providing specific binding motifs .

Physicochemical and Spectroscopic Properties

Table 2: Experimental Data for 4g () vs. Hypothetical Predictions for the Target Compound

- Melting Points : The high melting point of 4g (269–270°C) reflects strong intermolecular forces (e.g., hydrogen bonding from purine and amide groups). The target compound’s saturated octahydro group may reduce crystallinity, lowering its melting point .

- Spectroscopy : The absence of aromatic protons in the target compound’s ¹H NMR would distinguish it from 4g, which shows multiple aromatic signals. IR spectra would lack purine-associated bands (e.g., ~3127 cm⁻¹ for N-H) in the target compound .

Biological Activity

5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 247.27 g/mol

- IUPAC Name : this compound

The unique structure of this compound, particularly the oxazole and benzodioxin moieties, contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxazoles exhibit significant anticancer properties. For instance, a series of substituted oxazoles were evaluated for their ability to inhibit cancer cell proliferation. The compound this compound has shown promise as an inhibitor in various cancer cell lines.

Table 1: Inhibitory Potencies of Related Compounds

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Compound A | 0.025 | SH-SY5Y (neuroblastoma) |

| Compound B | 0.064 | MCF-7 (breast cancer) |

| This compound | TBD | TBD |

The exact IC value for the compound remains to be determined but is expected to be comparable to other oxazole derivatives that have shown low micromolar activity against cancer cells .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it may target various pathways associated with apoptosis and cell cycle regulation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole ring and the benzodioxin moiety can significantly influence potency and selectivity.

Key Findings from SAR Studies:

- Substituent Variability : Changing the methyl group at position 5 of the oxazole ring to larger alkyl groups tends to enhance anticancer activity.

- Benzodioxin Modifications : Modifications on the benzodioxin ring can lead to improved solubility and bioavailability.

- Linker Effects : The length and nature of the linker between the oxazole and benzodioxin moieties are critical for maintaining biological activity.

Case Studies

In a recent study published in Nature Reviews Cancer, researchers evaluated a series of oxazole derivatives for their anticancer properties. Among them was a compound structurally similar to this compound which demonstrated significant cytotoxicity against multiple cancer cell lines .

Clinical Implications

The potential therapeutic applications of this compound extend beyond oncology. Its ability to modulate metabolic pathways suggests possible uses in treating metabolic disorders such as obesity and diabetes by targeting acetyl-CoA carboxylases (ACCs), which play a role in lipid metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Use a multi-step synthesis approach starting with functionalization of the octahydro-1,4-benzodioxin core, followed by oxazole ring formation via cyclization (e.g., using 1,3-dipolar cycloaddition or condensation reactions with nitrile oxides). Carboxamide coupling can be achieved via activated esters (e.g., HATU/DCC) or direct aminolysis .

- Optimize reaction parameters (temperature, solvent, catalyst) using design of experiments (DoE) frameworks, such as randomized block designs with split-plot arrangements to account for variables like time and reagent stoichiometry .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- Employ orthogonal analytical techniques:

- HPLC-MS for purity assessment (≥95% threshold) and molecular ion confirmation .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry, particularly for the octahydro-1,4-benzodioxin moiety .

- X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- Screen for antimicrobial activity using broth microdilution assays (MIC/MBC against Gram-positive/negative strains) .

- Assess cytotoxicity via MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values .

- Prioritize assays based on structural analogs (e.g., oxadiazole-carboxamides with reported anticancer or antifungal activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodology :

- Conduct meta-analysis of existing datasets, focusing on variables such as assay conditions (pH, serum concentration), cell line genetic backgrounds, and compound solubility (logP, pKa).

- Validate discrepancies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Apply multivariate statistical models (e.g., PCA) to identify confounding factors .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodology :

- Follow long-term ecological risk assessment frameworks, as outlined in Project INCHEMBIOL:

- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.

- Biotic studies : Use microcosms to assess biodegradation pathways (e.g., LC-MS/MS metabolite profiling) .

- Employ OECD guidelines for persistence (e.g., OECD 301B ready biodegradability test) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be applied to predict pharmacokinetic behavior?

- Methodology :

- Determine physicochemical properties (logD₇.₄, plasma protein binding) via shake-flask/HPLC methods.

- Use PBPK modeling tools (e.g., GastroPlus) incorporating hepatocyte clearance data and permeability assays (Caco-2/MDCK) .

- Validate predictions with rodent PK studies (IV/PO dosing, plasma sampling via LC-MS/MS) .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Methodology :

- Implement quality-by-design (QbD) principles for critical process parameters (CPPs):

- Optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce metal residues .

- Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .

- Characterize polymorphic forms via DSC/XRD to ensure batch-to-batch consistency .

Key Research Findings from Literature

- Structural analogs : Oxazole-carboxamides with benzodioxin moieties exhibit enhanced blood-brain barrier penetration due to reduced polarity .

- Ecotoxicity : Benzodioxin-containing compounds show moderate persistence (t½ = 30–60 days in soil) but low bioaccumulation potential (BCF < 500) .

- Synthetic yields : Cyclization steps for oxazole derivatives typically achieve 60–75% yields under optimized microwave conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.